An In-depth Technical Guide to the Physical Properties of (2E)-3-bromo-but-2-ene-1-ol
An In-depth Technical Guide to the Physical Properties of (2E)-3-bromo-but-2-ene-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of (2E)-3-bromo-but-2-ene-1-ol (CAS No: 37428-56-1), a halogenated allylic alcohol of interest in synthetic organic chemistry and drug development. The presence of a vinyl bromide and a primary alcohol functionality within a small molecular framework imparts this compound with unique reactivity and physical characteristics. Understanding these properties is paramount for its effective use in synthesis, purification, and formulation.
Core Molecular and Physical Characteristics
(2E)-3-bromo-but-2-ene-1-ol is a pale brown liquid at room temperature.[1] Its fundamental properties are summarized in the table below. The boiling point of 58-60 °C indicates a relatively volatile compound, a characteristic influenced by its modest molecular weight and the presence of a polar hydroxyl group capable of hydrogen bonding.
| Property | Value | Source |
| Molecular Formula | C₄H₇BrO | [1] |
| Molecular Weight | 151.00 g/mol | [1][2][3] |
| Appearance | Pale Brown Liquid | [1] |
| Boiling Point | 58-60 °C | [1] |
| Density | Predicted Value: ~1.5 g/cm³ | Predicted |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, acetone); sparingly soluble in water; likely soluble in less polar solvents like dichloromethane and chloroform; and poorly soluble in nonpolar solvents (e.g., hexane). | Predicted |
| Refractive Index | Predicted Value: ~1.5 | Predicted |
Note: Predicted values are based on the analysis of structurally similar compounds and computational models due to the limited availability of experimental data for this specific isomer.
Elucidation of Molecular Structure: A Spectroscopic Overview
Spectroscopic analysis is indispensable for the unambiguous identification and characterization of (2E)-3-bromo-but-2-ene-1-ol. While experimental spectra for this specific compound are not widely published, a detailed prediction of its spectral features can be made based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | d | 2H | -CH₂OH |
| ~6.1 | t | 1H | =CH- |
| ~2.4 | s | 3H | -CH₃ |
| Variable | br s | 1H | -OH |
Predicted ¹³C NMR Spectrum:
| Chemical Shift (δ, ppm) | Assignment |
| ~135 | C=C (quaternary) |
| ~125 | C=C (methine) |
| ~60 | -CH₂OH |
| ~20 | -CH₃ |
Rationale behind Predictions: The predicted chemical shifts are based on the electronic environment of each nucleus. The protons of the methylene group adjacent to the oxygen are expected to be deshielded, appearing around 4.2 ppm. The vinylic proton will also be in the downfield region, typical for protons on a double bond. The methyl protons, being further from the electronegative atoms, will be the most upfield. In the ¹³C NMR, the olefinic carbons will have the largest chemical shifts, followed by the carbon bearing the hydroxyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3050-3000 | Medium | =C-H stretch |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1650-1630 | Medium to Weak | C=C stretch |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| ~700 | Medium to Strong | C-Br stretch |
Causality of Spectral Features: The broad absorption in the 3500-3200 cm⁻¹ region is a hallmark of the hydroxyl group and is due to hydrogen bonding. The C=C stretch is expected to be of medium to weak intensity. The strong C-O stretching absorption is characteristic of a primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Fragmentation:
A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.
| m/z | Fragment |
| 150/152 | [M]⁺ (Molecular Ion) |
| 132/134 | [M - H₂O]⁺ |
| 71 | [M - Br]⁺ |
| 57 | [C₄H₉]⁺ |
Fragmentation Pathway Rationale: Upon electron ionization, the molecule will lose an electron to form the molecular ion. Common fragmentation pathways for allylic alcohols include the loss of a water molecule and cleavage of the C-Br bond.
Synthesis and Reactivity: A Conceptual Framework
(2E)-3-bromo-but-2-ene-1-ol, as an allylic alcohol and a vinylic bromide, possesses a rich and varied reactivity profile.
Synthetic Approaches
The synthesis of (2E)-3-bromo-but-2-ene-1-ol can be approached through several synthetic strategies. One plausible route involves the reduction of a corresponding α-bromo-α,β-unsaturated aldehyde or ester. Another approach could be the allylic bromination of a suitable buten-1-ol derivative, although controlling the regioselectivity and stereoselectivity would be a key challenge.
Reactivity Profile
The reactivity of (2E)-3-bromo-but-2-ene-1-ol is dictated by its two primary functional groups:
-
Allylic Alcohol: The hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, and esterification. The allylic nature of the alcohol enhances its reactivity in substitution reactions, often proceeding through a stabilized allylic carbocation intermediate.[4][5]
-
Vinylic Bromide: The carbon-bromine bond on the double bond is generally less reactive towards nucleophilic substitution than a saturated alkyl bromide. However, it can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, making it a valuable building block for the synthesis of more complex molecules.[6][7][8]
The interplay of these two functional groups allows for a diverse range of chemical transformations, making (2E)-3-bromo-but-2-ene-1-ol a versatile intermediate in organic synthesis.
Experimental Protocols for Physical Property Determination
The following section outlines standardized, self-validating protocols for the experimental determination of the key physical properties of (2E)-3-bromo-but-2-ene-1-ol.
Boiling Point Determination (Micro-scale)
This method is suitable for small sample volumes and provides a reliable boiling point measurement.
Workflow:
Caption: Micro-scale boiling point determination workflow.
Step-by-Step Methodology:
-
Place a small amount (0.5-1 mL) of (2E)-3-bromo-but-2-ene-1-ol into a small test tube or a Thiele tube.
-
Seal one end of a capillary tube and place it, open end down, into the liquid.
-
Attach the test tube to a thermometer with the bulb of the thermometer level with the liquid.
-
Heat the apparatus slowly in a heating block or oil bath.
-
Observe a stream of bubbles emerging from the capillary tube as the air inside expands and is replaced by the vapor of the liquid.
-
When a continuous stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.
Density Determination
The density of a liquid can be accurately determined using a pycnometer or a graduated cylinder and a balance.
Workflow:
Caption: Density determination using a pycnometer.
Step-by-Step Methodology:
-
Accurately weigh a clean, dry pycnometer (a small glass flask with a fitted stopper and a capillary tube).
-
Fill the pycnometer with (2E)-3-bromo-but-2-ene-1-ol, ensuring no air bubbles are present.
-
Insert the stopper and allow any excess liquid to exit through the capillary.
-
Carefully wipe the outside of the pycnometer dry and weigh it again.
-
The mass of the liquid is the difference between the filled and empty pycnometer weights.
-
The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.
-
Calculate the density of the sample using the formula: Density = Mass / Volume.
Solubility Determination
A qualitative assessment of solubility in various solvents is crucial for purification and reaction setup.
Workflow:
Caption: Qualitative solubility determination workflow.
Step-by-Step Methodology:
-
In a series of small, labeled test tubes, add approximately 1 mL of each test solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
To each test tube, add a few drops of (2E)-3-bromo-but-2-ene-1-ol.
-
Vigorously shake or vortex each test tube for 30 seconds.
-
Allow the mixtures to stand and observe whether the sample has completely dissolved (forms a single, clear phase) or remains as a separate layer or as droplets.
-
Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Conclusion
This technical guide has provided a detailed examination of the known and predicted physical properties of (2E)-3-bromo-but-2-ene-1-ol. The combination of a primary allylic alcohol and a vinylic bromide within its structure gives rise to a unique set of characteristics that are essential for its application in synthetic chemistry. The provided experimental protocols offer a robust framework for the empirical determination of its physical constants, ensuring data integrity and reproducibility. As a versatile building block, a thorough understanding of the physical and chemical properties of (2E)-3-bromo-but-2-ene-1-ol is critical for its successful utilization in the development of novel molecules and materials.
References
-
Research Starters. (n.d.). Allylic Alcohols. EBSCO. Retrieved from [Link]
-
Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094–3095. [Link]
-
Science Tutors. (2025, October 10). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. Retrieved from [Link]
-
PubChem. (n.d.). 2-Buten-1-ol, 3-bromo-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromobut-2-en-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Retrieved from [Link]
Sources
- 1. anaxlab.com [anaxlab.com]
- 2. 2-Buten-1-ol, 3-bromo- | C4H7BrO | CID 71333555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromobut-2-en-2-ol | C4H7BrO | CID 71440590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Allylic Alcohols | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 5. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 6. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. | Department of Chemistry [chem.web.ox.ac.uk]
- 7. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]
- 8. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
